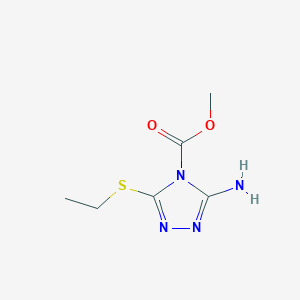
methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate typically involves the reaction of ethylthio-substituted triazoles with methylating agents. One common method is the cyclization of appropriate hydrazides with carbon disulfide, followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The ethylthio group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate
- Methyl 3-amino-5-(phenylthio)-4H-1,2,4-triazole-4-carboxylate
- Methyl 3-amino-5-(butylthio)-4H-1,2,4-triazole-4-carboxylate
Uniqueness
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate is unique due to its specific ethylthio substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and binding affinity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H10N4O2S |
|---|---|
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
methyl 3-amino-5-ethylsulfanyl-1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C6H10N4O2S/c1-3-13-5-9-8-4(7)10(5)6(11)12-2/h3H2,1-2H3,(H2,7,8) |
Clave InChI |
ZNQGDULSVPDLJP-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN=C(N1C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)


![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)




![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)


